Bromo-PEG12-t-butyl ester is a derivative of polyethylene glycol (PEG) that features a bromide group and a tert-butyl protected carboxyl group. This compound is characterized by its hydrophilic PEG spacer, which enhances its solubility in aqueous environments. The bromide group is particularly beneficial as it serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions to yield a free acid .
Bromo-PEG12-t-butyl ester is classified as a PEG linker, commonly used in bioconjugation and drug delivery systems. It is sourced from chemical suppliers specializing in PEG derivatives and linkers, such as MedChemExpress and BenchChem, which provide detailed product specifications and synthesis methods .
The synthesis of Bromo-PEG12-t-butyl ester typically involves several key steps:
The molecular formula of Bromo-PEG12-t-butyl ester is , with a molecular weight of approximately 341.24 g/mol. The structure consists of:
The compound's structure allows for significant flexibility and solubility due to the hydrophilic nature of the PEG component, making it suitable for various chemical reactions .
Bromo-PEG12-t-butyl ester is primarily involved in two types of chemical reactions:
The mechanism of action for Bromo-PEG12-t-butyl ester primarily involves its role as a linker in bioconjugation processes.
This mechanism enables researchers to create more effective therapeutic agents by modifying their properties through PEGylation .
Bromo-PEG12-t-butyl ester has numerous scientific applications:
Bromo-PEG12-t-butyl ester serves as a critical bifunctional linker in PROteolysis TArgeting Chimeras (PROTACs), enabling the hijacking of the ubiquitin-proteasome system (UPS) for targeted protein degradation. Structurally, it features a bromide (–Br) terminus and a tert-butyl ester–protected carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) chain. The bromide acts as an electrophilic "leaving group," facilitating nucleophilic substitution reactions with thiol or amine groups on E3 ubiquitin ligase ligands (e.g., thalidomide derivatives for CRBN or VHL-1 for von Hippel-Lindau ligase) [2] [3]. Meanwhile, the tert-butyl ester can be deprotected under acidic conditions to expose a carboxylic acid, which is then conjugated to target protein (POI) ligands via amide coupling [2] [8].
The PEG12 spacer is pivotal for UPS engagement. Its hydrophilicity enhances aqueous solubility, reducing aggregation and ensuring efficient cell permeability [2] [3]. More critically, the 12-ethylene-oxide-unit length (~50 Å) provides an optimal spatial separation between the E3 ligase and POI. This facilitates the formation of a productive ternary complex, where the POI is positioned close enough for ubiquitin transfer from the E2–E3 enzyme complex [1] [6]. The UPS then tags the POI with polyubiquitin chains (primarily via K48 linkages), marking it for recognition and degradation by the 26S proteasome [6] [8].
Structural Element | Chemical Property | Role in UPS Recruitment |
---|---|---|
Bromide (–Br) | Electrophilic leaving group | Covalent conjugation to E3 ligase ligands |
PEG12 spacer | Hydrophilic, flexible chain | Solubility enhancement; optimal spacing for E3-POI proximity |
tert-Butyl ester | Acid-labile protecting group | Masks carboxylic acid until deprotection for POI-ligand conjugation |
The stability and lifetime of the PROTAC-induced ternary complex (POI–PROTAC–E3 ligase) are governed by linker-dependent kinetics. Bromo-PEG12-t-butyl ester’s PEG spacer provides conformational flexibility, which balances binary binding affinity with cooperative ternary interactions. Surface plasmon resonance (SPR) studies of analogous PEG-based PROTACs reveal that linker length directly influences complex dissociation rates (koff). For instance, longer PEG chains (e.g., PEG12) reduce steric clashes, enabling favorable protein–protein interactions (PPIs) that stabilize the complex [7].
Cooperativity (α)—defined as KDbinary/KDternary—is a key metric for ternary complex efficiency. PROTACs incorporating PEG12 linkers typically exhibit α > 1 (positive cooperativity), where the presence of the POI enhances PROTAC-E3 binding affinity. This is attributed to auxiliary PPIs or linker-mediated contacts that strengthen the complex [7] [8]. For example, SPR data for BET degraders show that PEG n = 4–8 linkers yield koff > 10−3 s−1, whereas PEG n = 12 analogs achieve koff < 10−4 s−1, prolonging complex half-life >2-fold [7]. Such stability increases ubiquitination efficiency, as demonstrated by faster initial degradation rates (kdeg) in cellular assays [5] [7].
Linker Length (PEG Units) | Dissociation Rate (koff, s−1) | Cooperativity (α) | Effect on Degradation |
---|---|---|---|
4 | 2.7 × 10−3 | ~1 (Non-cooperative) | Slow, inefficient ubiquitination |
8 | 8.4 × 10−4 | 8.2 (Positive) | Moderate degradation rate |
12 | 3.1 × 10−4 | 22.6 (Positive) | Rapid, sustained degradation |
The structure of Bromo-PEG12-t-butyl ester directly influences PROTAC efficacy through three parameters:
Degradation efficiency also hinges on the leaving group’s reactivity. Bromo-PEG12-t-butyl ester’s bromide enables efficient conjugation to CRBN ligands (e.g., pomalidomide), but chloro analogs show 30% slower reaction kinetics, potentially limiting synthetic yields [3] [8].
Comprehensive Compound Data
Property | Value | Source |
---|---|---|
CAS Number | 782475-37-0 | [10] |
Molecular Formula | C31H61BrO14 | [1] [3] |
Molecular Weight | 737.71 g/mol | [1] [3] |
IUPAC Name | tert-Butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | [3] |
SMILES | BrCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(OC(C)(C)C)=O | [1] |
Key Applications | PROTAC synthesis, solubility enhancement, nucleophile-electrophile conjugation | [1] [2] [8] |
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